molecular formula C9H17N3O2 B13627622 1-(Piperazine-2-carbonyl)pyrrolidin-3-ol

1-(Piperazine-2-carbonyl)pyrrolidin-3-ol

Cat. No.: B13627622
M. Wt: 199.25 g/mol
InChI Key: WXKVERFHKAWWHC-UHFFFAOYSA-N
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Description

1-(Piperazine-2-carbonyl)pyrrolidin-3-ol is a compound that features a piperazine ring attached to a pyrrolidine ring with a carbonyl group

Preparation Methods

The synthesis of 1-(Piperazine-2-carbonyl)pyrrolidin-3-ol can be achieved through several routes. One common method involves the reaction of piperazine with pyrrolidine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(Piperazine-2-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-(Piperazine-2-carbonyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperazine-2-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved often include signal transduction cascades and metabolic processes that are critical for cellular function .

Comparison with Similar Compounds

1-(Piperazine-2-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the piperazine and pyrrolidine rings, which imparts unique chemical and biological properties that are not observed in other related compounds .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-piperazin-2-ylmethanone

InChI

InChI=1S/C9H17N3O2/c13-7-1-4-12(6-7)9(14)8-5-10-2-3-11-8/h7-8,10-11,13H,1-6H2

InChI Key

WXKVERFHKAWWHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2CNCCN2

Origin of Product

United States

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